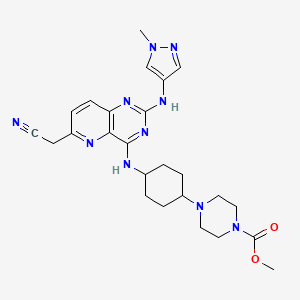

Irak4-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H32N10O2 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

methyl 4-[4-[[6-(cyanomethyl)-2-[(1-methylpyrazol-4-yl)amino]pyrido[3,2-d]pyrimidin-4-yl]amino]cyclohexyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C25H32N10O2/c1-33-16-19(15-27-33)30-24-31-21-8-5-18(9-10-26)28-22(21)23(32-24)29-17-3-6-20(7-4-17)34-11-13-35(14-12-34)25(36)37-2/h5,8,15-17,20H,3-4,6-7,9,11-14H2,1-2H3,(H2,29,30,31,32) |

InChI Key |

RPGMSHCJIWHISY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC3=C(C(=N2)NC4CCC(CC4)N5CCN(CC5)C(=O)OC)N=C(C=C3)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of IRAK4 Kinase Inhibitors in Toll-Like Receptor (TLR) Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system serves as the first line of defense against pathogens, relying on a class of pattern recognition receptors (PRRs) known as Toll-like receptors (TLRs) to detect conserved molecular patterns on microbes. The activation of TLRs initiates a signaling cascade that results in the production of pro-inflammatory cytokines and interferons, crucial for clearing infections. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in most TLR and IL-1 receptor (IL-1R) signaling pathways. Given its central role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. Small molecule inhibitors that target the kinase function of IRAK4 can effectively block these pro-inflammatory signals. This guide provides an in-depth overview of the TLR/IRAK4 signaling axis, the mechanism of action of IRAK4 kinase inhibitors, quantitative data for representative compounds, and detailed protocols for assessing their activity.

The TLR/IRAK4 Signaling Pathway

The majority of TLRs, with the exception of TLR3, utilize the MyD88-dependent signaling pathway to activate downstream inflammatory responses. Upon ligand binding, TLRs dimerize and recruit the adaptor protein MyD88 via their Toll/Interleukin-1 receptor (TIR) domains. MyD88 then recruits IRAK4, initiating the formation of a larger signaling complex known as the Myddosome.

IRAK4's primary role within the Myddosome is to phosphorylate and activate other IRAK family members, IRAK1 and IRAK2.[1] This phosphorylation event is a critical step that leads to the recruitment of TRAF6, an E3 ubiquitin ligase. TRAF6 activation ultimately triggers downstream signaling cascades, including the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which drive the transcription of numerous pro-inflammatory genes. The kinase activity of IRAK4 is essential for the robust production of cytokines like TNF-α, IL-6, and IL-1β in response to TLR activation.

Mechanism of Action of IRAK4 Kinase Inhibitors

Small molecule IRAK4 inhibitors are typically ATP-competitive agents designed to bind to the kinase domain of IRAK4. By occupying the ATP-binding pocket, these inhibitors prevent IRAK4 from binding ATP and thus block its ability to phosphorylate its primary substrates, IRAK1 and IRAK2. This inhibition of IRAK4's kinase function serves as a critical bottleneck, effectively halting the propagation of the signal downstream.

The immediate consequence is the prevention of IRAK1/2 activation and the subsequent failure to recruit and activate TRAF6. As a result, the activation of both the NF-κB and MAPK signaling pathways is significantly attenuated. This leads to a marked reduction in the transcription and release of key pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-8, thereby suppressing the inflammatory response.

References

The Role of Selective IRAK4 Inhibition in MyD88-Dependent Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the Myeloid Differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is essential for the innate immune response, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines.[1][2] Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the role of selective IRAK4 inhibitors, using a representative potent and selective inhibitor, herein referred to as "IRAK4-IN-X," in modulating MyD88-dependent pathways.

Mechanism of Action of IRAK4 in MyD88-Dependent Signaling

The MyD88-dependent signaling cascade is initiated upon the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs (excluding TLR3), or by the binding of IL-1 family cytokines to their receptors.[1][3][4] This ligand-receptor interaction leads to the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4 to the receptor complex, forming a multi-protein signaling hub known as the Myddosome.

Within the Myddosome, IRAK4 undergoes autophosphorylation and subsequently phosphorylates and activates other members of the IRAK family, primarily IRAK1. Activated IRAK1 then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38. The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB, allowing for the nuclear translocation of NF-κB. Concurrently, the activation of MAPKs leads to the activation of AP-1. Both NF-κB and AP-1 are crucial transcription factors that drive the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.

Selective IRAK4 inhibitors, such as IRAK4-IN-X, are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition effectively blocks the entire MyD88-dependent signaling cascade at its apex, leading to a potent suppression of pro-inflammatory cytokine production.

Quantitative Data on Selective IRAK4 Inhibitors

The potency and cellular activity of selective IRAK4 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. The following tables summarize quantitative data for representative potent and selective IRAK4 inhibitors.

Table 1: Biochemical Potency of Selective IRAK4 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| PF-06650833 | IRAK4 | 0.52 | Kinase Assay | |

| BMS-986126 | IRAK4 | 5.3 | Kinase Assay | |

| HS-243 | IRAK4 | 20 | Kinase Assay | |

| BAY-1834845 | IRAK4 | 3.55 | Kinase Assay | |

| Compound 32 | IRAK4 | 83 | Cellular NF-κB Assay (LPS stimulated) |

Table 2: Cellular Activity of Selective IRAK4 Inhibitors on Cytokine Production

| Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50/EC50 (nM) | Reference |

| PF-06650833 | hPBMCs | LPS | Various | Not specified, effective at 500 nM | |

| BMS-986126 | Mouse Splenocytes | Gardiquimod (TLR7 agonist) | IL-6 | ~10 | |

| HS-243 | RA Synoviocytes | LPS | IL-6 | ~100 | |

| BAY-1834845 | hPBMCs | LPS | Various | Not specified, effective at 500 nM | |

| Benzolactam 19 | Human Whole Blood | R848 (TLR7/8 agonist) | IL-6 | ~160 |

Experimental Protocols

IRAK4 Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of an IRAK4 inhibitor.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

IRAK4-IN-X (or other inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of IRAK4-IN-X in DMSO. Further dilute these concentrations in Kinase Assay Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

-

Add 10 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of diluted IRAK4 enzyme to each well. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine levels in the supernatant of stimulated immune cells treated with an IRAK4 inhibitor.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

-

Cell culture medium

-

TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

-

IRAK4-IN-X (or other inhibitor)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

96-well high-protein-binding ELISA plates

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed PBMCs or other immune cells in a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of IRAK4-IN-X or vehicle (DMSO) for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with a TLR agonist at a pre-determined optimal concentration.

-

Incubation: Incubate the cells for 6-24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA:

-

Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add the collected cell supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color change is observed.

-

Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the EC50 value of the inhibitor by plotting the cytokine concentration against the inhibitor concentration and fitting to a dose-response curve.

Visualizations

MyD88-Dependent Signaling Pathway

Caption: A diagram of the MyD88-dependent signaling pathway and the point of intervention for IRAK4 inhibitors.

Experimental Workflow for IRAK4 Inhibitor Evaluation

Caption: A typical experimental workflow for the in vitro characterization of an IRAK4 inhibitor.

References

The Effect of Irak4-IN-6 on IRAK1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the phosphorylation of IRAK1, and the inhibitory effects of the small molecule Irak4-IN-6. This document details the underlying signaling pathways, presents methodologies for assessing inhibitor efficacy, and summarizes the current understanding of how targeting IRAK4 can modulate inflammatory responses.

Introduction: The IRAK4-IRAK1 Signaling Axis

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines.[1] Upon activation of these receptors, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex known as the Myddosome.[2] Within this complex, IRAK4 is brought into close proximity, facilitating its autophosphorylation and subsequent activation.[2]

Activated IRAK4 then directly phosphorylates IRAK1, a key downstream effector in the signaling cascade.[3] This phosphorylation event, particularly at key residues such as Threonine 209, is a critical step for the propagation of downstream signaling. The phosphorylation of IRAK1 leads to its activation and subsequent autophosphorylation, causing its dissociation from the Myddosome. Activated IRAK1 then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, initiating signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8.

Given its central role in initiating this inflammatory cascade, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. Small molecule inhibitors, such as this compound, are designed to selectively target the kinase activity of IRAK4, thereby preventing the phosphorylation and activation of IRAK1 and mitigating the subsequent inflammatory response.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that is designed to target the ATP-binding pocket of IRAK4. By competitively binding to this site, it prevents the transfer of a phosphate group from ATP to its substrates, most notably IRAK1. This inhibition of IRAK4's kinase activity directly blocks the initial phosphorylation and activation of IRAK1, effectively halting the downstream signaling cascade. The expected outcome of treating cells with this compound is a dose-dependent decrease in the levels of phosphorylated IRAK1 (p-IRAK1) upon stimulation with TLR or IL-1R ligands.

Quantitative Data on the Inhibition of IRAK1 Phosphorylation by this compound

As of the latest available information, specific quantitative data for the inhibitory activity of this compound on IRAK1 phosphorylation (e.g., IC50 or percentage inhibition at specific concentrations) is not publicly available in peer-reviewed literature or technical datasheets. However, the activity of such an inhibitor can be characterized using the experimental protocols outlined in this guide. For comparative purposes, data for other selective IRAK4 inhibitors, such as PF-06426779, demonstrate biochemical IC50 values in the low nanomolar range against IRAK4.

The following table provides a template for how such data would be presented.

| Inhibitor | Assay Type | Target | Substrate | IC50 | Reference |

| This compound | Biochemical | IRAK4 | IRAK1 | N/A | N/A |

| This compound | Cellular | IRAK4 | Endogenous IRAK1 | N/A | N/A |

N/A: Not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the effect of this compound on IRAK1 phosphorylation.

In Vitro Kinase Assay for IRAK4 Inhibition

This biochemical assay directly measures the ability of this compound to inhibit the phosphorylation of an IRAK1 substrate by recombinant IRAK4 enzyme.

Objective: To determine the IC50 value of this compound against IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Recombinant human IRAK1 (kinase-dead) or a suitable peptide substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the IRAK4 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the IRAK1 substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for IRAK1 Phosphorylation via Western Blot

This cell-based assay measures the level of phosphorylated IRAK1 in cells treated with this compound and stimulated with a TLR or IL-1R ligand.

Objective: To determine the effect of this compound on the phosphorylation of endogenous IRAK1 in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1) or other appropriate cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TLR ligand (e.g., Lipopolysaccharide - LPS) or IL-1β

-

This compound

-

DMSO (vehicle control)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed THP-1 cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes. Include unstimulated and vehicle-treated/stimulated controls.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-IRAK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total IRAK1 and GAPDH to ensure equal loading.

-

Quantify the band intensities using densitometry software. Normalize the p-IRAK1 signal to the total IRAK1 signal.

Visualizations

IRAK4 Signaling Pathway and Inhibition by this compound

Experimental Workflow for Cellular p-IRAK1 Detection

Conclusion

The phosphorylation of IRAK1 by IRAK4 is a critical initiating event in the TLR/IL-1R signaling pathway, leading to the production of pro-inflammatory mediators. The development and characterization of specific IRAK4 inhibitors, such as this compound, are of significant interest for the potential treatment of a variety of inflammatory and autoimmune diseases. The experimental protocols provided herein offer robust methods for quantifying the inhibitory effect of such compounds on IRAK1 phosphorylation, both in biochemical and cellular contexts. Further studies are required to fully elucidate the specific quantitative inhibitory profile of this compound.

References

- 1. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Irak4-IN-6 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Master Regulator of Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) stands as a critical serine/threonine kinase, acting as a central orchestrator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide spectrum of inflammatory and autoimmune diseases.[1][3] Upon activation, IRAK4 is the first and most proximal kinase recruited to the MyD88 adaptor protein, forming the "Myddosome" complex.[1] Its kinase activity is pivotal for the phosphorylation and activation of downstream targets, making it a critical control point for the entire signaling cascade. Pharmacological inhibition of IRAK4 kinase activity is therefore a promising therapeutic strategy to temper excessive inflammatory responses.

Irak4-IN-6 is a selective inhibitor of IRAK4, with reported IC50 values of 4 nM and 0.16 µM. This technical guide provides an in-depth exploration of the impact of IRAK4 inhibition, using this compound as a focal point, on the production of pro-inflammatory cytokines. Due to the limited availability of public data specifically for this compound's effect on cytokine profiles, this guide will utilize representative data from other potent and selective IRAK4 inhibitors to illustrate the expected biological outcomes.

The IRAK4 Signaling Pathway: A Cascade to Inflammation

The activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines initiates a signaling cascade that is heavily dependent on IRAK4. The binding of a ligand triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. The kinase activity of IRAK4 is essential for the subsequent phosphorylation of IRAK1, which then activates TRAF6, an E3 ubiquitin ligase. This leads to the activation of downstream pathways, including the NF-κB and MAPK signaling pathways, culminating in the transcription and production of a host of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

References

An In-depth Technical Guide to the Downstream Effects of IRAK4 Inhibition by Irak4-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular and cellular consequences of inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with the selective small molecule inhibitor, Irak4-IN-6. IRAK4 is a critical serine/threonine kinase that serves as a master regulator in the innate immune response, positioned at the apex of signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its dysregulation is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target.[3] This document details the IRAK4 signaling pathway, the specific effects of its inhibition, quantitative data from relevant studies, and detailed experimental protocols for investigating these effects.

The IRAK4 Signaling Pathway: A Central Hub in Innate Immunity

IRAK4 is considered the "master IRAK" as it is the only member of the IRAK family whose presence is absolutely essential for the functioning of the IL-1R/TLR signaling pathway. It possesses a dual function: a scaffolding role crucial for the assembly of the "Myddosome" signaling complex and a kinase activity that phosphorylates downstream targets.

The canonical signaling cascade is initiated upon ligand binding to TLRs or IL-1Rs, which triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits IRAK4 through interactions between their respective death domains, initiating the formation of the Myddosome. Within this complex, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and full activation.

Activated IRAK4 then phosphorylates IRAK1 (and IRAK2). This phosphorylation event activates IRAK1, leading to its own hyperphosphorylation and subsequent dissociation from the Myddosome. The released IRAK1 interacts with and activates the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6). TRAF6, in turn, activates downstream kinase cascades, including the TGF-β activated kinase 1 (TAK1), which leads to the activation of two major pathways:

-

The NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of κB (IκBα), releasing the transcription factor NF-κB to translocate to the nucleus.

-

The MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.

The nuclear translocation of transcription factors like NF-κB and AP-1 drives the expression of numerous pro-inflammatory genes, resulting in the production and secretion of cytokines such as TNF-α, IL-6, and IL-1β.

This compound: A Selective IRAK4 Kinase Inhibitor

This compound is a small molecule designed to selectively inhibit the kinase function of IRAK4. It typically binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates. This targeted action allows for the dissection of the kinase-dependent functions of IRAK4 from its scaffolding roles.

Table 1: Potency of this compound

| Parameter | Value | Target | Assay Type |

|---|---|---|---|

| IC50 | 0.16 µM | IRAK4 | Cell-free assay |

Data sourced from Selleck Chemicals.

Downstream Effects of IRAK4 Inhibition

The inhibition of IRAK4's kinase activity by molecules like this compound has profound effects on the downstream signaling cascade, ultimately dampening the inflammatory response.

3.1. Molecular Effects

-

Blocked IRAK4 Autophosphorylation: The primary molecular event is the prevention of IRAK4 trans-autophosphorylation within the Myddosome. This is a critical step for its full kinase activation.

-

Reduced IRAK1 Activation: Inhibition of IRAK4 kinase activity leads to a lack of phosphorylation and subsequent ubiquitination of IRAK1. While some studies suggest IRAK4's scaffolding function may be sufficient for partial or delayed IRAK1 activation, the robust and rapid signaling is kinase-dependent.

-

Altered Myddosome Dynamics: Pharmacological inhibition of IRAK4 kinase can stabilize the Myddosome complex. While IRAK4 remains strongly associated with MyD88, its association with IRAK1 is weakened, reducing the efficiency of downstream signal propagation.

-

Suppression of Downstream Kinases: The lack of IRAK1 activation leads to a failure to activate TRAF6 and, consequently, TAK1. This results in the reduced phosphorylation and activation of the IKK complex and MAPKs (p38, JNK).

-

Impaired Transcription Factor Activation: A key consequence is the impaired activation and nuclear translocation of critical transcription factors. IRAK4 kinase activity is essential for the activation of IRF5 and contributes significantly to NF-κB activation. Inhibition of IRAK4 kinase has been shown to abolish IRF5 translocation to the nucleus.

3.2. Cellular Effects

The molecular changes culminate in significant alterations at the cellular level, primarily characterized by a reduction in the inflammatory response.

-

Reduced Pro-inflammatory Cytokine Production: The most significant downstream effect is a marked decrease in the production and secretion of key pro-inflammatory cytokines. Inhibition of IRAK4 kinase activity has been shown to reduce mRNA levels and protein secretion of TNF-α, IL-6, IL-1β, and other chemokines like MCP-1 in various immune cells, including monocytes and macrophages.

-

Modulation of Immune Cell Function: By dampening TLR/IL-1R signaling, IRAK4 inhibition can prevent the overactivation of immune cells that drives autoimmune and inflammatory pathology.

Table 2: Representative Quantitative Data on Cytokine Inhibition by Selective IRAK4 Kinase Inhibitors

| Cell Type | Stimulus | Inhibitor | Effect | Fold Reduction | Reference |

|---|---|---|---|---|---|

| Human Monocytes | R848 (TLR7/8 agonist) | PF-06426779 | IL-1β mRNA (4h) | ~2.6 | |

| Human Monocytes | R848 (TLR7/8 agonist) | PF-06426779 | IL-6 mRNA (4h) | ~4.2 | |

| Human Monocytes | R848 (TLR7/8 agonist) | PF-06426779 | TNF-α mRNA (4h) | ~3.6 | |

| Mouse Hepatocytes | IL-1β | Kinase-inactive IRAK4 | IL-6 mRNA | Decreased | |

| Mouse Hepatocytes | IL-1β | Kinase-inactive IRAK4 | TNF-α mRNA | Decreased | |

| Mouse BMDMs | L. monocytogenes | Kinase-inactive IRAK4 | TNF-α secretion | >80% inhibition | |

| Mouse BMDMs | L. monocytogenes | Kinase-inactive IRAK4 | IL-6 secretion | >90% inhibition |

Note: PF-06426779 is another potent and selective IRAK4 inhibitor. Data from kinase-inactive (KI) mouse models are included to demonstrate the specific effect of ablating kinase activity.

Experimental Protocols

To study the downstream effects of this compound, several key assays are employed.

4.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the IRAK4 enzyme.

-

Methodology:

-

Enzyme: Recombinant human IRAK4.

-

Substrate: A generic kinase substrate like Myelin Basic Protein (MBP) or a specific peptide substrate.

-

Detection: The assay measures the transfer of phosphate from ATP to the substrate. This can be quantified using various methods, such as radiometric assays with ³²P-ATP or non-radiometric luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.

-

-

Procedure:

-

Set up kinase reactions in a multi-well plate containing the IRAK4 enzyme, substrate, ATP, and serial dilutions of this compound.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced according to the chosen detection method.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

4.2. Cellular Western Blot Analysis for Phospho-proteins

-

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the IRAK4 signaling pathway.

-

Methodology:

-

Cell Treatment: Culture immune cells (e.g., human PBMCs, THP-1 monocytes) and treat with varying concentrations of this compound followed by stimulation with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8).

-

Lysis & Protein Quantification: Lyse the cells to extract total protein. Determine protein concentration using a BCA or similar assay to ensure equal loading.

-

Antibodies: Use primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IRAK1, phospho-IκBα, phospho-p38) and antibodies for the corresponding total proteins as loading controls.

-

-

Procedure:

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

4.3. Cellular Cytokine Release Assay (ELISA)

-

Objective: To measure the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines.

-

Methodology:

-

Cell Line: Use primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

-

Stimulus: Use a TLR agonist like Lipopolysaccharide (LPS) to stimulate a robust cytokine response.

-

-

Procedure:

-

Plate the cells and allow them to adhere or rest.

-

Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

-

Add the TLR stimulus (e.g., LPS) to the culture and incubate for a specified period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Conclusion

The inhibition of IRAK4's kinase activity by selective inhibitors like this compound effectively dismantles the TLR/IL-1R signaling cascade at a critical upstream node. The primary downstream effects include the prevention of IRAK4 autophosphorylation, impaired activation of IRAK1 and downstream kinases (TAK1, IKK, MAPKs), and reduced activity of key inflammatory transcription factors like NF-κB and IRF5. These molecular changes translate into a potent suppression of pro-inflammatory cytokine production at the cellular level. A thorough understanding of these downstream effects, verified through robust biochemical and cellular assays, is essential for the continued development of IRAK4 inhibitors as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.

References

An In-depth Technical Guide to the Molecular Interaction of Irak4-IN-6 with the IRAK4 ATP-Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the selective inhibitor Irak4-IN-6 and the ATP-binding site of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.

IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. IRAK4 is subsequently recruited to MyD88, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation cascade ultimately triggers downstream signaling through TRAF6, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.

Methodological & Application

Application Note: Using IRAK4-IN-6 in a THP-1 Cell Cytokine Release Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response.[3] IRAK4 is the most proximal kinase recruited to the MyD88 adaptor protein, forming the "Myddosome" complex.[1] Its kinase activity is essential for activating downstream targets, making it a crucial node in the inflammatory cascade.[4] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.

The human monocytic cell line, THP-1, is widely used as an in vitro model for macrophages upon differentiation with phorbol 12-myristate 13-acetate (PMA). When stimulated with agonists like Lipopolysaccharide (LPS), a component of Gram-negative bacteria, differentiated THP-1 cells produce a robust inflammatory response, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

This application note provides a detailed protocol for utilizing IRAK4-IN-6, a potent and selective inhibitor of IRAK4, in a THP-1 cell-based cytokine release assay. The assay measures the dose-dependent inhibition of LPS-induced cytokine production, offering a robust method for evaluating the efficacy of IRAK4 inhibitors.

Signaling Pathway Overview

Upon stimulation by LPS, TLR4 recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment of TRAF6. This complex activates downstream pathways, including NF-κB and the IRF5 transcription factor, culminating in the transcription and secretion of pro-inflammatory cytokines. Pharmacological inhibition of IRAK4 kinase activity is a promising strategy for mitigating excessive inflammatory responses.

Caption: TLR4 signaling cascade initiated by LPS.

Experimental Protocol

This protocol outlines the steps for differentiating THP-1 cells, treating them with this compound, stimulating with LPS, and measuring cytokine release.

Materials and Reagents

-

Cells: THP-1 human monocytic cell line

-

Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Reagents: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS) from E. coli, this compound, DMSO (vehicle control)

-

Assay Kits: ELISA kits for human TNF-α, IL-6, and IL-8

-

Equipment: 96-well cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), plate reader for ELISA

Experimental Workflow

The overall workflow involves cell seeding, differentiation, inhibitor pre-treatment, stimulation, and finally, analysis of the supernatant for cytokine levels.

Caption: Workflow for the THP-1 cytokine release assay.

Step-by-Step Method

1. THP-1 Cell Culture and Differentiation a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator. b. Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. c. To differentiate the monocytes into macrophage-like cells, add PMA to each well to a final concentration of 100 ng/mL. d. Incubate the plate for 48 hours. The cells will become adherent. e. After incubation, carefully aspirate the media and wash the cells once with fresh, serum-free RPMI-1640 to remove non-adherent cells. f. Add 100 µL of fresh complete culture medium and rest the cells for another 24 hours before treatment.

2. This compound Treatment and LPS Stimulation a. Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor. b. Aspirate the medium from the differentiated THP-1 cells and add 90 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. c. Pre-incubate the cells with the inhibitor for 1 hour at 37°C. d. Prepare a 1 µg/mL (10x) stock of LPS in culture medium. e. Add 10 µL of the 10x LPS stock to each well for a final concentration of 100 ng/mL. Include control wells with no LPS stimulation. f. Incubate the plate for 18-24 hours at 37°C.

3. Cytokine Quantification by ELISA a. After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells. b. Carefully collect the supernatant from each well for cytokine analysis. c. Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions. d. Read the absorbance on a microplate reader.

Data Presentation

The results from the ELISA are used to calculate the percent inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. This data can then be used to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Table 1: Example Data for this compound Inhibition of Cytokine Release in LPS-Stimulated THP-1 Macrophages.

| This compound Conc. (nM) | TNF-α Release (% of Control) | % Inhibition | IL-6 Release (% of Control) | % Inhibition |

| 0 (Vehicle) | 100.0 ± 5.2 | 0.0 | 100.0 ± 6.1 | 0.0 |

| 1 | 95.3 ± 4.8 | 4.7 | 98.1 ± 5.5 | 1.9 |

| 3 | 78.1 ± 6.0 | 21.9 | 82.4 ± 7.3 | 17.6 |

| 10 | 52.5 ± 3.9 | 47.5 | 55.7 ± 4.1 | 44.3 |

| 30 | 24.8 ± 2.5 | 75.2 | 28.9 ± 3.0 | 71.1 |

| 100 | 15.1 ± 1.9 | 84.9 | 18.3 ± 2.2 | 81.7 |

| 300 | 13.9 ± 1.5 | 86.1 | 16.5 ± 2.0 | 83.5 |

| 1000 | 13.5 ± 1.8 | 86.5 | 16.2 ± 1.9 | 83.8 |

| IC50 (nM) | ~11 | - | ~13 | - |

Data are represented as mean ± standard deviation and are for illustrative purposes.

Conclusion

The THP-1 cytokine release assay is a reliable and reproducible method for assessing the potency of IRAK4 inhibitors. As demonstrated, this compound effectively suppresses the production of key pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner in LPS-stimulated THP-1 macrophage-like cells. This protocol provides a robust framework for the preclinical evaluation of IRAK4-targeting compounds in a physiologically relevant cell-based model. The inhibition of IRAK4 kinase activity presents a potent and targeted approach to mitigating the excessive production of pro-inflammatory cytokines.

References

Application Note: Demonstrating IRAK4-IN-6 Target Engagement Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for assessing the target engagement of IRAK4-IN-6, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[4][5] The described Western blot method enables the quantification of this compound activity by monitoring the phosphorylation status of IRAK4 and its direct downstream substrate, IRAK1. A dose-dependent reduction in the phosphorylation of these key signaling molecules upon treatment with this compound serves as a direct indicator of successful target engagement within a cellular context.

IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1β, TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which includes the recruitment and activation of IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6, activation of the TAK1 complex, and subsequent activation of the NF-κB and MAPK signaling pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines. This compound exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of its downstream substrates.

References

- 1. benchchem.com [benchchem.com]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IRAK4 Kinase Activity Assay with IRAK4-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for therapeutic intervention in inflammatory and autoimmune diseases.[1][2][3] This document provides detailed application notes and protocols for performing a kinase activity assay with IRAK4, specifically for characterizing the inhibitory activity of small molecules such as IRAK4-IN-6. The protocols described herein are adaptable for various assay formats, including luminescence, fluorescence, and time-resolved fluorescence resonance energy transfer (TR-FRET) based methods.

Introduction

IRAK4 is a central mediator of the innate immune system.[4] Upon activation of TLRs or IL-1Rs by their respective ligands, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[5] Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines. Given its pivotal role, the development of potent and selective IRAK4 inhibitors is a significant area of research for new anti-inflammatory therapeutics.

This document outlines the necessary steps to measure the in vitro potency of an IRAK4 inhibitor, using this compound as an example.

IRAK4 Signaling Pathway

The signaling cascade initiated by TLR/IL-1R activation and mediated by IRAK4 is depicted below. Inhibition of IRAK4 kinase activity is expected to block the downstream activation of NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators.

Caption: IRAK4 signaling pathway from TLR/IL-1R to inflammatory gene transcription.

Quantitative Data Summary

The inhibitory potency of various small molecules against IRAK4 has been determined using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | IC50 (nM) | Assay Type | Reference |

| IRAK inhibitor 6 | 160 | Cell-free assay | |

| PF-06426779 | 1 | Kinase assay | |

| BMS-986126 | 5.3 | Kinase assay | |

| IRAK4 inhibitor 23 | 7 | Kinase assay | |

| IRAK-1-4 Inhibitor I | 200 | Kinase assay |

Experimental Protocols

General Workflow for IRAK4 Kinase Activity Assay

The general workflow for determining the IC50 of an IRAK4 inhibitor involves measuring the kinase activity at various concentrations of the compound.

Caption: General experimental workflow for an IRAK4 kinase activity assay.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from commercially available kits and measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human IRAK4 enzyme

-

This compound or other test inhibitors

-

Kinase Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X enzyme solution in Kinase Assay Buffer.

-

Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.

-

Prepare serial dilutions of this compound in 100% DMSO, then dilute into Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X this compound dilutions to the appropriate wells of a 384-well plate.

-

For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.

-

-

Enzyme Addition:

-

Add 5 µL of the 2X IRAK4 enzyme solution to the inhibitor and positive control wells.

-

Add 5 µL of Kinase Assay Buffer to the negative control wells.

-

Mix gently and incubate for 10-15 minutes at room temperature.

-

-

Reaction Initiation:

-

Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

-

The final reaction volume is 20 µL.

-

Mix the plate gently.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Reaction Termination and ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Signal Generation:

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)

This protocol is based on the competitive binding of a fluorescently labeled tracer to the kinase's ATP pocket.

Materials:

-

Recombinant human IRAK4 enzyme

-

This compound or other test inhibitors

-

LanthaScreen® Eu-anti-tag antibody

-

LanthaScreen® Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Black, low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of this compound serial dilutions in Kinase Buffer containing the appropriate concentration of DMSO.

-

Prepare a 3X solution of IRAK4 enzyme and Eu-anti-tag antibody in Kinase Buffer.

-

Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the 3X this compound dilutions to the appropriate wells.

-

For positive and negative controls, add 5 µL of Kinase Buffer with DMSO.

-

-

Enzyme/Antibody Addition:

-

Add 5 µL of the 3X IRAK4/antibody mixture to all wells except the negative controls (tracer only).

-

-

Tracer Addition:

-

Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the binding reaction.

-

The final assay volume is 15 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Calculate the percentage of inhibition based on the TR-FRET ratio of the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The protocols outlined in this document provide a robust framework for assessing the inhibitory activity of compounds like this compound against IRAK4 kinase. The choice of assay format will depend on the available instrumentation and throughput requirements. Accurate determination of inhibitor potency is a critical step in the drug discovery process for novel therapeutics targeting IRAK4-mediated inflammatory diseases.

References

Application Notes and Protocols for IRAK4 Inhibitor Administration in Mouse Models of Inflammation

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for the specific compound "Irak4-IN-6" did not yield detailed in vivo administration protocols or comprehensive quantitative data from mouse models of inflammation. Therefore, this document provides a representative guide based on publicly available information for other well-characterized IRAK4 inhibitors, such as BMS-986126, CA-4948, and PF-06650833. The protocols and data presented here are intended to serve as a starting point for researchers working with novel IRAK4 inhibitors. It is imperative to perform compound-specific optimization for dosage, vehicle formulation, and administration route.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1][2] IRAK4 acts as a critical node, and its kinase activity is essential for the activation of downstream signaling molecules, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Consequently, the inhibition of IRAK4 has emerged as a promising therapeutic strategy for various inflammatory conditions.

This document provides detailed application notes and protocols for the administration of IRAK4 inhibitors in common mouse models of inflammation, including lipopolysaccharide (LPS)-induced systemic inflammation and collagen-induced arthritis (CIA).

Signaling Pathway of IRAK4 in Inflammation

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, where IRAK4 is brought into close proximity with other IRAK family members, such as IRAK1. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent transcription of inflammatory genes.

Quantitative Data Summary of IRAK4 Inhibitors in Mouse Models

The following table summarizes quantitative data from studies using various IRAK4 inhibitors in mouse models of inflammation. This data can be used as a reference for designing new experiments.

| Inhibitor | Mouse Model | Administration Route | Dosage | Frequency | Key Findings | Reference |

| CA-4948 | LPS-induced cytokine release | Oral gavage | Not specified | Single dose | Significant reduction of TNF-α (72%) and IL-6 (35%) in serum. | |

| CA-4948 | Collagen-Induced Arthritis (CIA) | Oral gavage | Not specified | Daily for 20 days | Inhibition of arthritis severity and decreased histopathological scores. | |

| PF-06650833 | Collagen-Induced Arthritis (CIA) | Oral gavage | Not specified | Daily for 20 days | Inhibition of arthritis severity. | |

| BMS-986126 | MRL/lpr and NZB/NZW lupus models | Not specified | 1, 3, 10 mg/kg/day | Daily | Dose-dependent inhibition of skin histopathology and other lupus-related endpoints. | |

| ND-2158 | Collagen-Induced Arthritis (CIA) in DBA mice | Not specified | 30 mg/kg | Daily from onset | Significant reduction in clinical arthritis scores. | |

| ND-2158 | MSU-induced air pouch inflammation in BALB/c mice | Not specified | Not specified | Daily for 6 days | Dose-dependent reduction in white blood cell count in the air pouch. |

Experimental Protocols

The following are detailed protocols for common in vivo experiments involving IRAK4 inhibitors.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the acute anti-inflammatory effects of an IRAK4 inhibitor.

Experimental Workflow:

Materials:

-

8-10 week old mice (e.g., C57BL/6 or CD-1)

-

IRAK4 inhibitor

-

Vehicle for inhibitor (e.g., 0.5% methylcellulose in sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

Tools for oral gavage and intraperitoneal (i.p.) injection

-

Blood collection supplies (e.g., heparinized tubes)

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

Inhibitor Preparation: Prepare the IRAK4 inhibitor in a suitable vehicle. Solubility of novel compounds should be determined beforehand. For example, "this compound" is reported to be soluble in DMSO. For in vivo use, a suspension in a vehicle like 0.5% methylcellulose may be necessary.

-

Inhibitor Administration: Administer a single dose of the IRAK4 inhibitor or vehicle to the mice via oral gavage.

-

LPS Challenge: Three hours after inhibitor administration, challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).

-

Sample Collection: At 1 and 3 hours post-LPS challenge, collect blood samples via a method such as cardiac puncture or retro-orbital bleeding. Process the blood to obtain serum or plasma and store at -80°C until analysis.

-

Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum or plasma samples using commercial ELISA kits according to the manufacturer's instructions.

Protocol 2: Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Experimental Workflow:

Materials:

-

DBA/1 mice (genetically susceptible to CIA)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

IRAK4 inhibitor

-

Vehicle for inhibitor

-

Calipers for paw measurement

Procedure:

-

Primary Immunization: Emulsify bovine type II collagen in CFA. Administer intradermal injections at the base of the tail of the mice.

-

Booster Immunization: On day 21, provide a booster immunization with type II collagen emulsified in IFA via intradermal injection.

-

Monitoring for Arthritis Onset: After the booster immunization, monitor the mice daily for signs of arthritis, such as paw swelling and redness.

-

Treatment: Once arthritis is established, randomize the mice into treatment groups and begin daily administration of the IRAK4 inhibitor or vehicle via oral gavage. A study duration of 20 days of treatment is common.

-

Clinical Assessment: Throughout the treatment period, monitor disease progression by:

-

Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of inflammation.

-

Paw Thickness Measurement: Use calipers to measure the thickness of the paws.

-

-

Histopathology: At the end of the study, euthanize the mice and collect the paws for histopathological analysis to assess inflammation, cartilage erosion, and bone resorption.

Conclusion

The inhibition of IRAK4 presents a compelling therapeutic strategy for a multitude of inflammatory diseases. The protocols and data provided in this document offer a foundational resource for researchers to evaluate the efficacy of novel IRAK4 inhibitors in preclinical mouse models. Successful application of these models is a critical step in the development of new anti-inflammatory therapies. It is crucial to reiterate that the provided information is a generalized guide, and compound-specific optimization is essential for robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irak4 interleukin-1 receptor-associated kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

Reconstitution and Application of Lyophilized Irak4-IN-6 for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the innate immune signaling pathways.[1] It plays a pivotal role in the signal transduction cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are fundamental for recognizing pathogens and triggering inflammatory responses.[1][2] Upon activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates downstream targets, including IRAK1.[3][4] This signaling cascade culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, making it a significant therapeutic target. Irak4-IN-6 is a potent and selective inhibitor of IRAK4, offering a valuable tool for studying the role of IRAK4 in these pathological processes. These application notes provide detailed protocols for the reconstitution of lyophilized this compound powder and its application in key in vitro experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related inhibitors to facilitate experimental design and data comparison.

| Parameter | Value | Compound | Assay Conditions | Reference |

| Biochemical IC₅₀ | 4 nM | This compound | In vitro kinase assay | |

| Biochemical IC₅₀ | 0.16 µM | IRAK inhibitor 6 | Cell-free assay | |

| Cellular IC₅₀ (IL-6) | 0.16 µM | Compound 19 (benzolactam) | Human whole blood assay | |

| Cellular IC₅₀ (IFNα) | 0.4 µM | Compound 4 (dihydrobenzofuran) | Human whole blood assay | |

| In vivo Efficacy | Significant reduction of serum TNF-α and IL-6 | Compound 42 | LPS-induced mouse model |

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Powder

This protocol details the steps for reconstituting lyophilized this compound powder to prepare stock and working solutions. Due to the hydrophobic nature of many kinase inhibitors, dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution.

Materials:

-

Lyophilized this compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Bath sonicator

Procedure:

-

Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

-

Preparation of Stock Solution (e.g., 10 mM): a. Carefully open the vial in a chemical fume hood. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 504.6 g/mol , add 198.18 µL of DMSO to 1 mg of powder). c. Recap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure the powder is completely dissolved. If insolubles are observed, brief sonication in a bath sonicator may aid in dissolution. d. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.

-

Preparation of Working Solutions: a. When ready to use, thaw a single aliquot of the stock solution at room temperature. b. Prepare working solutions by diluting the DMSO stock in the appropriate cell culture medium or assay buffer. c. Important: To avoid precipitation, it is crucial to perform a serial dilution. Do not add the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, make an intermediate dilution in a smaller volume of media or buffer while vortexing gently. d. The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.5%) to avoid cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol 2: Cell-Based Cytokine Inhibition Assay

This protocol describes a method to determine the potency of this compound by measuring its inhibitory effect on the production of IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound working solutions

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Human IL-6 and TNF-α ELISA kits

-

Microplate reader

Experimental Workflow:

Caption: Workflow for assessing this compound inhibition of cytokine production.

Procedure:

-

Cell Preparation and Seeding: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend the cells in complete RPMI-1640 medium and determine cell viability and concentration. c. Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete medium.

-

Compound Treatment: a. Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve the final desired concentrations (e.g., 1000 nM to 0.1 nM). b. Add the diluted this compound solutions to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO. c. Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Cell Stimulation: a. Prepare a stock of LPS in RPMI-1640 medium. b. Add the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add medium without LPS to the "unstimulated control" wells. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well for cytokine analysis. The supernatant can be stored at -80°C until analysis.

-

Cytokine Measurement by ELISA: a. Quantify the concentration of IL-6 and TNF-α in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: a. Generate a standard curve from the cytokine standards. b. Calculate the concentration of IL-6 and TNF-α in each sample. c. Determine the percentage of inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. d. Plot the dose-response curve and calculate the IC₅₀ value.

Protocol 3: Western Blot Analysis of IRAK4 Pathway Activation

This protocol provides a method to assess the effect of this compound on the phosphorylation of downstream targets in the IRAK4 signaling pathway, such as IκBα, by Western blot.

Materials:

-

Cell line responsive to TLR stimulation (e.g., THP-1 monocytes)

-

Appropriate cell culture medium

-

This compound working solutions

-

LPS from E. coli

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed cells (e.g., THP-1) in a 6-well plate and allow them to adhere or differentiate as required. b. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to observe phosphorylation events.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. b. Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Repeat the process for total protein and loading control antibodies.

-

Detection: a. Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities using densitometry software and normalize to the loading control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents and kits. Handle all chemicals with appropriate safety precautions.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Inhibition of NF-κB Activation with a Representative IRAK4 Inhibitor (Modeled on Irak4-IN-6)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific data for a compound designated "Irak4-IN-6" is not publicly available. The following application notes and protocols are based on the established mechanisms and data for potent and selective IRAK4 inhibitors, such as the structurally similar Irak4-IN-20 and other well-characterized molecules.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming the Myddosome.[4] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).

Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of the IRAK4-NF-κB signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, small molecule inhibitors of IRAK4 kinase activity are a promising therapeutic strategy for these conditions.

These application notes provide detailed protocols to measure the inhibitory effect of a representative IRAK4 inhibitor, herein modeled as this compound, on NF-κB activation. The protocols cover both direct and indirect measures of pathway inhibition, from biochemical assays to cell-based functional readouts.

Signaling Pathway Diagram

Caption: IRAK4-mediated NF-κB signaling pathway and point of inhibition.

Data Presentation

The potency of IRAK4 inhibitors is typically determined through a combination of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Table 1: Biochemical and Cellular Potency of Representative IRAK4 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Type | Reference |

| PF-06650833 | IRAK4 | Kinase Activity | 0.52 | - | |

| BAY-1834845 | IRAK4 | Kinase Activity | 3.55 | - | |

| BIO-8169 | IRAK4 | Kinase Activity | 0.23 | - | |

| PF-06426779 | IRAK4 | Kinase Activity | 1 | - | |

| PF-06426779 | IRAK4 | Cellular (LPS-induced IL-6) | 12 | Human PBMCs | |

| IRAK inhibitor 6 | IRAK4 | Kinase Activity | 160 | - | |

| Emavusertib (CA-4948) | IRAK4/FLT3 | Kinase Activity | 5.3 | - |

Note: Data for "this compound" is not available; the table presents data from other known IRAK4 inhibitors to provide a comparative context for expected potency.

Experimental Protocols

Protocol 1: IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol determines the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of recombinant IRAK4.

Objective: To calculate the IC50 value of this compound against IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., myelin basic protein or a specific peptide)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).

-

Assay Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the IRAK4 enzyme and the kinase substrate in assay buffer.

-

Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-